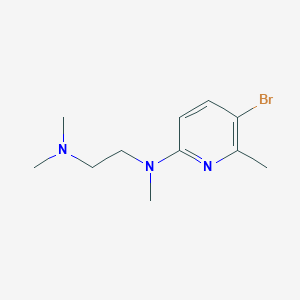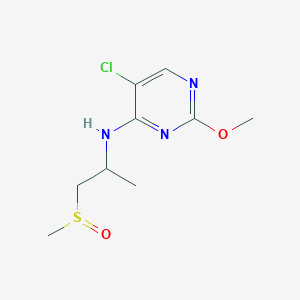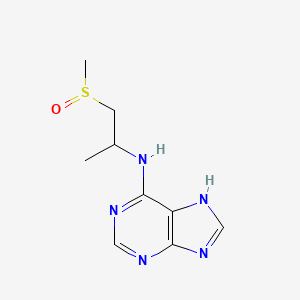
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine, also known as MPHC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPHC belongs to the class of phenethylamines and has a similar structure to other psychoactive substances, such as amphetamines and MDMA. However, unlike these substances, MPHC does not have any known recreational use and is solely used for scientific purposes.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine involves the stimulation of serotonin release from nerve terminals in the brain. This results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to the activation of serotonin receptors. The activation of these receptors can produce a range of effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects in animal studies. These effects include an increase in locomotor activity, a decrease in body temperature, and an increase in heart rate and blood pressure. 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has also been shown to induce hyperthermia, which is an elevation in body temperature that can be potentially harmful.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine in lab experiments has several advantages, including its selectivity for serotonin release and its ability to produce consistent effects. However, 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine also has limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine, including investigating its potential therapeutic applications in the treatment of mood disorders and exploring its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to determine the long-term effects of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine use and its potential toxicity. Overall, 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has the potential to be a valuable tool in scientific research and may lead to new insights into the function of the brain and the development of novel treatments for psychiatric disorders.
Synthesemethoden
The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine involves several steps, including the reaction of 3-pyridinemethanol with cyclohexanone to form 3-pyridinemethylcyclohexanone. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine. The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has been used in several scientific studies as a research tool to investigate the function of various neurotransmitter systems in the brain. One study found that 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine acts as a selective serotonin releasing agent, meaning that it increases the release of serotonin in the brain. This finding is significant because serotonin is a neurotransmitter that plays a crucial role in mood regulation and is often targeted in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-4-12(5-7-13)15-10-11-3-2-8-14-9-11/h2-3,8-9,12-13,15H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCZDEWMIDPFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)




![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)




